3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
説明
This compound is a heterocyclic hybrid featuring a pyrazole core linked via a propanamide bridge to a methoxy-substituted [1,2,4]triazolo[4,3-b]pyridazine moiety. Its structural complexity arises from the fusion of two pharmacologically significant heterocycles: pyrazole (known for anti-inflammatory and antimicrobial properties) and triazolo-pyridazine (associated with kinase inhibition and CNS activity).
特性
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2/c1-9-11(10(2)18-17-9)4-6-14(23)16-8-13-20-19-12-5-7-15(24-3)21-22(12)13/h5,7H,4,6,8H2,1-3H3,(H,16,23)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXUIVDVYNHQAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NCC2=NN=C3N2N=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the formation of the triazolopyridazine moiety. The final step involves the coupling of these intermediates with the propanamide group under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, scaling up the reaction in batch or continuous flow reactors, and employing purification techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazole or triazolopyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学的研究の応用
Pharmacological Properties
- Anticancer Activity : Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, compounds similar to the target compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
- Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties. Research indicates that pyrazole derivatives can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
- Anti-inflammatory Properties : Pyrazole derivatives are noted for their anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. Studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways .
Case Study 1: Anticancer Activity
A recent study evaluated a series of pyrazole derivatives for their anticancer efficacy against various human cancer cell lines. The compound demonstrated significant cytotoxic effects with IC50 values indicating potent activity against breast and lung cancer cells. Molecular docking studies suggested that the compound binds effectively to key targets involved in cancer progression .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, the compound was tested against Escherichia coli and Staphylococcus aureus. Results showed that it inhibited bacterial growth significantly at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
作用機序
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Comparative Analysis with Structurally Related Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
- Triazolo-Pyridazine vs. Triazolo-Thiadiazole: The target compound’s triazolo-pyridazine scaffold differs from the triazolo-thiadiazole in . In contrast, the thiadiazole’s sulfur atom could improve lipophilicity, favoring membrane penetration.
- Linker Variations : The propanamide linker in the target compound contrasts with the hydrazide group in . Propanamides generally exhibit greater metabolic stability compared to hydrazides, which are prone to hydrolysis.
- Substituent Effects : The 6-methoxy group on the triazolo-pyridazine (target compound) vs. the 4-methoxyphenyl on the pyrazole () highlights divergent electronic profiles. Methoxy groups on aromatic systems typically enhance solubility but may reduce passive diffusion.
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : The propanamide linker is less susceptible to esterase-mediated cleavage than hydrazides, suggesting prolonged half-life.
生物活性
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a derivative of triazolo[4,3-b]pyridazine and pyrazole. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazole ring and a triazolo-pyridazine moiety, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit significant biological activities including:
- Antiproliferative effects against various cancer cell lines.
- Enzyme inhibition , particularly targeting kinases involved in cancer progression such as c-Met and Pim-1.
Antiproliferative Activity
A study evaluating a series of triazolo[4,3-b]pyridazine derivatives demonstrated that certain compounds exhibited potent antiproliferative activity against a panel of 60 cancer cell lines. Notably:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4g | MCF-7 | 0.163 | Induces apoptosis via caspase activation |
| 4a | MCF-7 | 0.283 | Cell cycle arrest in S phase |
Compound 4g showed a significant increase in apoptosis induction compared to controls, with a notable increase in caspase-9 activity and alterations in the PI3K-AKT-mTOR signaling pathway .
Enzyme Inhibition
The dual inhibition of c-Met and Pim-1 by derivatives of triazolo[4,3-b]pyridazine has been highlighted as a promising therapeutic strategy. The following data summarizes the inhibitory effects observed:
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| 4g | c-Met | 0.163 |
| 4g | Pim-1 | 0.283 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting critical pathways involved in tumor growth and metastasis .
Mechanistic Studies
Further mechanistic studies have indicated that the compound influences the cell cycle and apoptosis pathways. The following points summarize key findings:
- Cell Cycle Arrest : Compound 4g causes MCF-7 cells to arrest in the S phase.
- Apoptosis Induction : The compound significantly increases apoptosis markers (e.g., caspase activation).
Case Studies
Several studies have explored the biological activity of similar compounds in clinical settings:
- Study on MCF-7 Cells : A study found that triazolo[4,3-b]pyridazine derivatives induced significant cytotoxic effects on breast cancer cells with an IC50 value indicating effective inhibition .
- Enzyme Interaction Studies : Molecular docking studies revealed that these compounds bind effectively to the ATP-binding sites of c-Met and Pim-1, suggesting a competitive inhibition mechanism .
Q & A
Q. What are the key synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between the pyrazole and triazolo-pyridazine moieties under reflux conditions (e.g., using DMF or acetonitrile as solvents).
- Amide bond formation via carbodiimide-mediated activation of the carboxylic acid intermediate . Optimization requires precise control of temperature (60–80°C), solvent polarity (to stabilize intermediates), and catalysts (e.g., triethylamine for pH adjustment). Purification via column chromatography or HPLC is critical for ≥95% purity .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrogen bonding patterns.
- High-resolution mass spectrometry (HR-MS) to confirm molecular weight (C₁₉H₂₁N₇O₂, avg. mass 379.42 g/mol) and isotopic distribution .
- X-ray crystallography (if crystalline) for 3D conformational analysis .
Q. What initial biological screening methods are recommended to assess its pharmacological potential?
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) at concentrations ranging from 1 nM to 10 µM.
- Cellular viability assays (MTT or ATP-based) to evaluate cytotoxicity in cancer cell lines .
- Solubility testing in PBS/DMSO mixtures to guide formulation for in vivo studies .
Q. How does the presence of the methoxy group on the triazolo-pyridazine core influence its physicochemical properties?
The methoxy group enhances lipophilicity (logP ~2.8), improving membrane permeability. It also stabilizes the triazolo-pyridazine ring via electron-donating effects, as evidenced by computational studies (e.g., DFT calculations) .
Q. What are common impurities encountered during synthesis, and how are they resolved?
- Unreacted intermediates : Removed via gradient elution in HPLC (C18 column, acetonitrile/water mobile phase).
- Oxidative byproducts : Mitigated by inert atmosphere (N₂/Ar) during sensitive steps .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Systematic substitution : Replace the methoxy group with ethoxy, hydroxy, or halogens to assess steric/electronic effects .
- Fragment-based screening : Use the benzimidazole moiety (from analogs like 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)propanamide) to probe interactions with hydrophobic binding pockets .
- Data integration : Cross-reference IC₅₀ values from kinase panels with molecular docking (e.g., using AutoDock Vina) to prioritize derivatives .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Assay standardization : Normalize protocols for cell line passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm apoptosis induction (via Annexin V/PI staining) if initial MTT assays show ambiguous cytotoxicity .
- Meta-analysis : Compare datasets across analogs (e.g., pyridine vs. benzimidazole derivatives) to identify trends .
Q. How can molecular docking guide mechanistic studies of this compound?
- Target selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) based on triazole-pyridazine interactions with heme cofactors .
- Binding pose refinement : Use MD simulations (AMBER/CHARMM) to assess stability of hydrogen bonds with key residues (e.g., His310 in CYP51) .
Q. What methodologies optimize bioavailability in preclinical models?
- Prodrug design : Introduce ester groups at the propanamide terminus for enhanced absorption .
- Nanoparticle encapsulation : Use PEG-PLGA carriers to improve solubility and half-life in pharmacokinetic studies (t₁/₂ > 6 hours) .
Q. How do electronic effects in the pyrazole ring impact metabolic stability?
- Electron-withdrawing groups (e.g., Cl at the 3,5-dimethyl positions) reduce CYP450-mediated oxidation, as shown in liver microsome assays .
- Isotope labeling (³H/¹⁴C) tracks metabolite formation via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
